molecular formula C10H5NO6 B12273359 7-nitro-2-oxo-2H-chromene-3-carboxylic acid

7-nitro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B12273359
M. Wt: 235.15 g/mol
InChI Key: DJPKHKOFYXFQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-nitro-2-oxo-2H-chromene-3-carboxylic acid: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed:

    Reduction: 7-amino-2-oxo-2H-chromene-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemistry: 7-nitro-2-oxo-2H-chromene-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of certain bacteria and cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and fluorescent materials .

Mechanism of Action

The mechanism of action of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    7-amino-2-oxo-2H-chromene-3-carboxylic acid: A reduced form of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with an amino group instead of a nitro group.

    7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: A hydroxylated derivative with a hydroxy group at the 7th position.

    7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid: An ethynyl derivative with an ethynyl group at the 7th position.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to undergo reduction and substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s antimicrobial and anticancer properties, distinguishing it from other coumarin derivatives .

Properties

IUPAC Name

7-nitro-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO6/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPKHKOFYXFQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.